molecular formula C20H30O12 B591357 Forsythoside E

Forsythoside E

Cat. No.: B591357
M. Wt: 462.4 g/mol
InChI Key: QIMGUQIHCNDUKU-OJJLXHDHSA-N
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Mechanism of Action

Target of Action

Forsythoside E, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa , primarily targets two types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with AChE and BChE in a unique manner. It increases the fluorescence intensity of AChE but quenches the fluorescence of BChE . This suggests that this compound may enhance the activity of AChE while inhibiting that of BChE . The compound mainly acts on tyrosine residues of AChE and tryptophan residues of BChE . The complex between this compound and these cholinesterases forms spontaneously at a stoichiometric ratio of 1:1 .

Biochemical Pathways

This compound is known to regulate several signaling pathways. It has been found to regulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in inflammation and oxidative stress responses, suggesting that this compound may have anti-inflammatory and antioxidant effects .

Result of Action

The interaction of this compound with AChE and BChE results in the modulation of cholinergic neurotransmission . By enhancing AChE activity and inhibiting BChE activity, this compound could potentially influence cognitive processes such as memory and learning . Additionally, its regulation of inflammatory and oxidative stress pathways suggests potential protective effects against cardiovascular diseases, neurodegenerative disorders, and other conditions associated with inflammation and oxidative damage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the enhancement effects of this compound on protein fluorescence were found to be significantly greater in ethanol than in other solvents . Furthermore, the presence of metal ions like Fe3+ and Cu2+ increased the effects of this compound on cholinesterases fluorescence . These findings suggest that the physiological environment can impact the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Forsythoside E can be synthesized through a series of glycosylation reactions. The synthesis involves the use of protected sugar derivatives and phenylethanoid aglycones. The glycosylation reaction is typically carried out in the presence of a glycosyl donor and a glycosyl acceptor under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the fruits of Forsythia suspensa. The extraction process typically uses solvents such as ethanol or methanol, followed by purification using chromatographic techniques .

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMGUQIHCNDUKU-OJJLXHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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